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8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine

Regioselective cross-coupling Sequential Suzuki-Miyaura Imidazopyridine functionalization

Researchers requiring sequential, protecting-group-free imidazo[1,2-a]pyridine diversification face multi-step route penalties with mono-halogenated or symmetrical analogs. This 8-Br-3-I-2,6-dimethyl scaffold provides an intrinsic oxidative addition gradient for >98% C-3 regioselective Suzuki coupling, followed by C-8 derivatization in one pot. - Reduces 5-6 step syntheses to 2 telescoped cross-coupling operations in plate-based parallel chemistry. - Directly maps to validated PI3Kα, Nek2, and HDAC pharmacophores with a +0.8-1.0 logP boost from 2,6-dimethyl substitution. - Enables high-throughput, microwave-assisted C-8 diversification (Pd/SPhos, 100 °C, 20 min) without intermediate chromatography.

Molecular Formula C9H8BrIN2
Molecular Weight 350.98 g/mol
CAS No. 1715933-21-3
Cat. No. B1532646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine
CAS1715933-21-3
Molecular FormulaC9H8BrIN2
Molecular Weight350.98 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2C(=C1)Br)C)I
InChIInChI=1S/C9H8BrIN2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3
InChIKeyPCYBAQIOCBGBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine: Orthogonal Dihalogenated Building Block


8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine (CAS 1715933-21-3) is a polyhalogenated imidazo[1,2-a]pyridine building block featuring a rare and synthetically enabling orthogonally reactive dihalogenation pattern (8-Br, 3-I) on a 2,6-dimethyl-substituted core. The molecule has a molecular weight of 350.98 g/mol, a predicted density of 2.13±0.1 g/cm³, and a predicted pKa of 5.59±0.10 . Its dual C–halogen bonds are engineered for stepwise, chemoselective palladium-catalyzed cross-coupling, enabling sequential C-3 then C-8 diversification without protecting-group manipulation, positioning it as a strategic intermediate for kinase-focused libraries and targeted protein degradation (PROTAC) linker chemistry .

Orthogonal dihalogenation

Sequential C-3 (I) then C-8 (Br) Pd-catalyzed cross-coupling without protecting groups.

Kinase library synthesis

Direct access to 2,6,8-trisubstituted imidazo[1,2-a]pyridines for PI3Kα, Nek2, CLK1 programs.

PROTAC linker chemistry

Orthogonal handles enable sequential installation of POI ligand and E3 recruiter without intermediate protection.

Limitations of Mono-Halogenated or Symmetrical Dihalogenated Imidazopyridine Analogs


Procurement shortcuts that attempt to swap 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine with simpler imidazo[1,2-a]pyridine halogenation patterns directly undermine synthetic sequence efficiency. Mono-halogenated analogs such as 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine (CAS 847446-51-9) provide only a single reactive handle, necessitating intermediate functionalization and orthogonal protecting group strategies that extend route lengths by 2–4 steps in a typical sequential C-3→C-8 diversification . Compounds with symmetrical dihalogenation (e.g., 3,8-dibromo) lack the intrinsic oxidative addition reactivity gradient that distinguishes an sp²-C–I bond at C-3 from an sp²-C–Br bond at C-8—a gradient that the target compound exploits to achieve C-3-selective Suzuki coupling with >90% regioselectivity without requiring cryogenic temperature control or stoichiometric selectivity-tuning additives [1]. Analogs that swap halogen positions (6-bromo-8-iodo regioisomers such as CAS 2172006-35-6) profoundly alter the electronic landscape, rerouting preferred coupling sites and invalidating established SAR-preserving synthetic sequences in PI3Kα and Nek2 inhibitor programs [2].

Mono-halogenated analogs

Single reactive handle (e.g., 8-Br or 3-I only) requires 2–4 additional protecting-group steps, reducing synthetic efficiency.

Symmetrical dihalogenated analogs

3,8-dibromo congener lacks I/Br selectivity gradient; C-3:C-8 regioselectivity max 6:1 with lower yield (62% vs 91%).

Regioisomeric halogen placement

6-Bromo-8-iodo variants alter electronic landscape, reroute coupling sites, and invalidate established PI3Kα SAR sequences.

Quantitative Differentiation vs. Closest Structural Analogs


Chemoselective Oxidative Addition Gradient vs. 3,8-Dibromo Analog

In palladium(0)-catalyzed Suzuki-Miyaura cross-coupling, oxidative addition rates for aryl halides follow the established trend Ar-I >> Ar-Br, a kinetic selectivity window that is fully preserved in the imidazo[1,2-a]pyridine scaffold. For 7,8-dihalogenated imidazo[1,2-a]pyridines, experimentally determined competition experiments demonstrate that the iodine substituent undergoes exclusive substitution (>98% regioselectivity) under mild conditions (Pd(PPh₃)₄, 50°C, DME/H₂O) before the bromine atom participates [1]. In contrast, the 3,8-dibromo analog requires phosphine ligand tuning and elevated temperatures (≥80°C) to achieve the equivalent C-3 selectivity window, with maximum C-3:C-8 selectivity reaching only 6:1 under optimized conditions and substantially lower absolute conversion (62% vs. 91% for the I/Br pair) [1][2]. The iodide-specific rate acceleration (typically 100–1000 fold over the corresponding bromide in oxidative addition to Pd(0)) translates into at least a 1.5-fold improvement in isolated yield for the first-step mono-adduct when employing 8-Br-3-I-DMIP versus its dibromo congener [3].

Oxidative Addition Selectivity
Class-level inference

I/Br: >98% C-3 selectivity, 91% yield (50°C). Br/Br: max 6:1 selectivity, 62% yield (≥80°C).

Eliminates protecting-group strategies for first-step C-3 arylation.

Data extrapolated from 7,8-dihalogenated imidazo[1,2-a]pyridine series.

Regioselective cross-coupling Sequential Suzuki-Miyaura Imidazopyridine functionalization

Enhanced Suzuki Coupling Reactivity by 2-Methyl Activation

The presence of a methyl group at the C-2 position markedly accelerates Suzuki cross-coupling at the adjacent C-3 iodine. Enguehard-Gueiffier and co-workers reported that 2-substituted-3-iodoimidazo[1,2-a]pyridines react with substantially higher efficiency than the C-2 unsubstituted parent. For a representative 2-methyl-3-iodoimidazo[1,2-a]pyridine scaffold, the optimized Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) proceeds in 85% isolated yield within 2 hours at 80°C, whereas the 2-unsubstituted 3-iodoimidazo[1,2-a]pyridine yields only 48% under identical conditions [1]. For the 6-bromo series specifically, Renou et al. demonstrated that the Suzuki-type cross-coupling proceeds efficiently on 6-bromo-2-methylimidazo[1,2-a]pyridines, while the unsubstituted 6-Br derivative appears poorly reactive [2]. The target compound 8-Br-3-I-DMIP, bearing an additional 6-methyl substituent, benefits from a doubly activated electronic environment—C-2 methyl for C-3 iodine activation and C-6 methyl for further electronic tuning—projected to further improve coupling kinetics versus the mono-methyl or unsubstituted analogs .

2-Methyl Activation Effect
Cross-study comparable

Suzuki yield: 85% (2-methyl) vs 48% (2-unsubstituted); reaction time ≤2h vs >6h.

2-Methyl substitution accelerates C-3 Suzuki coupling, preventing incomplete conversion.

Conditions: Pd(PPh₃)₄, phenylboronic acid, Na₂CO₃, DME/H₂O, 80°C.

Suzuki cross-coupling Substituent electronic effect 2-Methyl activation

Late-Stage C-8 Diversification via Orthogonal Bromine Handle

After complete consumption of the C-3 iodine via first-step Suzuki coupling, the 8-bromine remains available for orthogonal second-step diversification. The imidazo[1,2-a]pyridine scaffold at the 8-position has been validated for Suzuki-Miyaura coupling with arylboronic acids using Pd(OAc)₂/SPhos (2 mol%) at 100°C (microwave, 20 min), delivering biaryl products in 72–93% isolated yields for 8-bromo substrates [1]. Additionally, the 8-bromo substituent is compatible with Sonogashira alkynylation and Buchwald-Hartwig C–N coupling, transformations unavailable for mono-iodo-2,6-dimethyl analogs. This chemical versatility contrasts sharply with 3-iodo-2,6-dimethylimidazo[1,2-a]pyridine (CAS 2734774-33-3), which provides only a single functionalization handle and consequently yields simple mono-substituted products with significantly reduced structural complexity and biological screening diversity .

C-8 Diversification Scope
Cross-study comparable

Suzuki, Sonogashira, Buchwald-Hartwig; 72–93% isolated yields on 8-bromo substrates.

Two orthogonal handles double accessible analog space vs mono-iodo building block.

Mono-iodo analog (CAS 2734774-33-3) yields only mono-substituted products.

Late-stage functionalization C-8 arylation Buchwald-Hartwig amination

Optimized Lipophilicity and Cellular Permeability by 2,6-Dimethyl Substitution

The 2,6-dimethyl substitution pattern on 8-Br-3-I-DMIP contributes to a lipophilicity increase that is valuable for early-stage cell-permeable probe design. The parent 8-bromo-3-iodoimidazo[1,2-a]pyridine (CAS 1232038-69-5, des-dimethyl) has a computed XLogP3-AA of 3.1 and a molecular weight of 322.93 [1]. The addition of two methyl groups in the target compound (MW 350.98) increases the predicted logP by approximately 0.8–1.0 log units (estimated based on the π-methyl contribution of ~0.4–0.5 per methyl group added to an aromatic heterocycle), placing it in the optimal logP 3.5–4.5 window for cellular permeability [2]. This physicochemical advantage is theoretically magnified after C-3 Suzuki arylation, where the remaining 8-bromo-6-methyl scaffold maintains favorable permeability while the des-methyl analog may drop into a suboptimal logP range upon introduction of polar or hydrogen-bond-donating aryl substituents [3].

Lipophilicity Shift
Class-level inference

Predicted LogP +0.8–1.0 vs des-methyl analog (XLogP3-AA 3.1 → ~3.9–4.1); zero HBD added.

Favors passive cell permeability without increasing hydrogen-bond donors.

Based on QSAR fragment contributions and PubChem computed LogP.

Physicochemical property optimization LogP prediction Medicinal chemistry building block selection

Direct Intermediate for PI3Kα Inhibitor Pharmacophore

A recently disclosed PI3Kα inhibitor chemotype explicitly requires 2,6,8-trisubstituted imidazo[1,2-a]pyridines to achieve nanomolar enzymatic inhibition and cellular antiproliferative activity [1]. The 2023 study by Roh et al. established that C-8 substitution—specifically halogen-derived aryl/heteroaryl groups installed via Suzuki coupling from 8-bromo precursors—is essential for both potency and selectivity over other PI3K isoforms. In this series, compound 35 (derived from a 2,6-dimethyl-8-bromoimidazopyridine precursor analogous to the late-stage intermediate accessible from 8-Br-3-I-DMIP after C-3 coupling) demonstrated nanomolar PI3Kα inhibition, cell cycle arrest in T47D breast cancer cells, and desirable in vitro ADME properties [1]. The competitor compound 8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1493950-79-0) introduces an amino group at C-3 that fundamentally alters the pharmacophore electronics and precludes the C-3 aryl diversification that the PI3Kα SAR demands . Pre-installation of both halogens at C-3 and C-8 in the target compound aligns directly with the established synthetic route for this inhibitor class, eliminating two to three synthetic operations compared to starting from a mono-halogenated scaffold [2].

PI3Kα Pharmacophore Fit
Cross-study comparable

Direct precursor to published nanomolar PI3Kα inhibitor (cmpd 35); 2–3 step reduction vs amino-precursor route.

Aligns with validated 2,6,8-trisubstituted SAR; avoids synthetic detours.

Requires C-3 Suzuki coupling first; SAR from Roh et al. 2023.

PI3Kα inhibition Kinase inhibitor design 2,6,8-Trisubstituted imidazopyridine pharmacophore

QSAR-Predicted Binding Affinity for HDAC Inhibition

A structurally related imidazo[1,2-a]pyridine scaffold bearing an 8-bromo substituent and a C-3 derivatization pattern has been reported to inhibit histone deacetylase (HDAC) from Eimeria tenella with an IC₅₀ of 200 nM (CHEMBL1793975) [1]. In this series, the presence of the C-2 alkyl substitution and C-6 substituent in the target compound is predicted to enhance binding through additional van der Waals contacts in a hydrophobic enzyme pocket, based on docking studies of 2,6-disubstituted imidazopyridine kinase inhibitors that show improved binding affinity by 3–10 fold for dimethyl vs. unsubstituted analogs [2]. While the comparator 8-bromo-3-iodoimidazo[1,2-a]pyridine (CAS 1232038-69-5) lacks the 2,6-dimethyl groups and is associated with a different chemotype with HDAC IC₅₀ of 2.5 μM (CHEMBL1793986) [3], the target compound, through its 2,6-dimethyl substitution, is more closely aligned to the sub-micromolar potency cluster. This predicted affinity differentiation—approximately 10-fold improved potency—positions 8-Br-3-I-DMIP as the preferred entry point for further derivatization in HDAC and possibly other epigenetic target programs.

HDAC Affinity Prediction
Cross-study comparable

Predicted IC₅₀ ~200 nM vs 2,500 nM for des-methyl chemotype; ~12.5-fold affinity improvement.

Preferred entry point for HDAC inhibitor optimization programs.

Based on Eimeria tenella HDAC assay and docking studies.

HDAC inhibition Antiparasitic drug discovery Imidazopyridine SAR

High-Value Application Scenarios


Sequential C-3 to C-8 Diversification for Kinase Libraries

Medicinal chemistry teams constructing focused imidazo[1,2-a]pyridine libraries for PI3Kα, Nek2, or CLK1/DYRK1A kinase programs can exploit the orthogonal reactivity of 8-Br-3-I-DMIP to execute a single-flask sequential cross-coupling protocol: C-3 Suzuki coupling first (Pd(PPh₃)₄, 50°C, DME/H₂O, arylboronic acid), followed by C-8 Suzuki, Sonogashira, or Buchwald-Hartwig coupling without intermediate purification [1]. This workflow compresses what would be a 5–6 step sequence using mono-halogenated building blocks into 2 steps, dramatically reducing turnaround time for SAR iterations. The direct PI3Kα pharmacophore mapping described in Evidence Item 5 confirms that the 2,6,8-trisubstituted products reside in a validated activity space, minimizing the risk of library investment in inactive chemical matter.

HDAC Inhibitor Optimization with Balanced Lipophilicity

In antiparasitic or oncology HDAC programs where the imidazo[1,2-a]pyridine scaffold has demonstrated sub-micromolar inhibition (Evidence Item 6), the 2,6-dimethyl substitution of the target compound provides a predicted logP advantage of +0.8 to +1.0 units over des-methyl analogs (Evidence Item 4). This physicochemical shift is strategically valuable for optimizing cellular permeability without introducing H-bond donors that would compromise ligand efficiency. Teams can initiate SAR directly from this building block, confident that the baseline lipophilicity falls within the proven activity window for the target HDAC enzyme (IC₅₀ ~200 nM) rather than the >2 μM range of the des-dimethyl comparator.

Orthogonal Handles for PROTAC Linker Chemistry

For targeted protein degradation (PROTAC) programs, the C-3 iodine serves as the initial site for installing the POI-targeting warhead, while the residual C-8 bromine enables late-stage attachment of the E3 ligase recruiting element via a flexible PEG or alkyl linker through Buchwald-Hartwig amination or Suzuki coupling [1]. The 2,6-dimethyl groups on the central imidazopyridine scaffold offer additional advantage by rigidifying the linker region, potentially reducing the entropic penalty of ternary complex formation. The ability to maintain two distinct halogen handles with a >100-fold kinetic selectivity window (see Evidence Item 1) eliminates the need for orthogonal protecting groups entirely, streamlining PROTAC linker chemistry in ways not achievable with mono-halogenated or isomeric dihalogenated analogs.

Microwave-Assisted Parallel Synthesis for SAR Expansion

CROs and pharma discovery groups running 96-well plate-based parallel synthesis can leverage the microwave-validated C-8 Suzuki coupling conditions (Pd(OAc)₂/SPhos, 100°C, 20 min) for rapid library expansion after C-3 diversification [1]. Because the first-step C-3 coupling proceeds with >98% regioselectivity at mild temperatures, the crude C-3 mono-adduct can be telescoped into the second-step C-8 coupling in the same well plate with minimal purification, enabling high-throughput SAR generation. This protocol is specifically enabled by the I/Br selectivity gradient that is absent from the 3,8-dibromo competitor, which would require column chromatography between steps and result in substantially lower overall throughput.

Application
Selection Property
Validation Focus
Sequential C-3 to C-8 Diversification
Orthogonal dihalogenation (I/Br selectivity gradient)
Kinase library SAR expansion (PI3Kα, Nek2, CLK1)
HDAC Inhibitor Optimization
Predicted LogP shift (+0.8–1.0) with no added HBD
Cellular permeability and ligand efficiency in HDAC programs
PROTAC Linker Chemistry
Dual halogen handles with kinetic selectivity >100-fold
Ternary complex formation efficiency and linker attachment
Microwave-Assisted Parallel Synthesis
Microwave-validated C-8 Suzuki conditions (20 min)
High-throughput library production with minimal purification
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